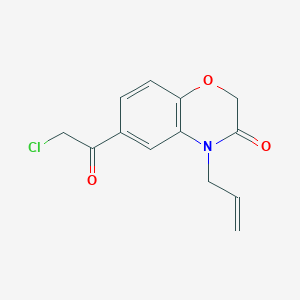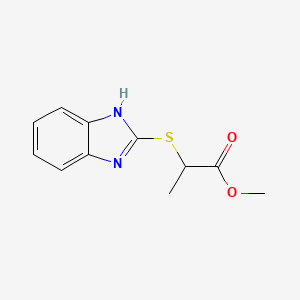![molecular formula C18H20N6O6 B2507375 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 899752-13-7](/img/structure/B2507375.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one class. These derivatives are of significant interest due to their potential biological activities, particularly in cancer research. The compound is structurally related to the pyrazolo[1,5-a]pyrimidine derivatives that have been synthesized and evaluated for their potential as tumor imaging agents in positron emission tomography (PET) .
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multiple steps, starting from basic precursors such as amino-pyrazoles or pyrazoloxazine derivatives. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one was achieved by hydrolysis, followed by reaction with acetic anhydride and subsequent reactions with various reagents to afford the corresponding pyrazolo[3,4-d]pyrimidin-4-ones . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidin-4-one moiety. Substituents on this core structure, such as nitro groups, methoxy groups, and tert-butyl groups, can significantly influence the compound's electronic properties and, consequently, its biological activity .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives is influenced by the functional groups attached to the core structure. For example, the presence of a nitro group can facilitate nucleophilic substitution reactions, as seen in the synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for PET imaging . The reactivity of these compounds can be further modified by introducing polar groups, which can affect their biological distribution and uptake by tumor cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, stability, and lipophilicity, are crucial for their potential use as imaging agents or therapeutics. The introduction of polar groups can enhance solubility and modify the pharmacokinetic profile, as demonstrated by the synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives with varying polar substituents . These modifications can lead to differences in tumor uptake and clearance rates, which are essential for the effectiveness of PET imaging agents .
科学的研究の応用
Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are recognized for their wide range of medicinal properties, including anticancer, anti-inflammatory, and antiviral activities. They structurally resemble purines, which has prompted extensive biological investigations to assess their therapeutic potential. The synthesis of these compounds and their derivatives has been a focal point for developing drug-like candidates, demonstrating the versatility of this scaffold in drug discovery. Studies on the structure-activity relationships (SAR) have garnered attention, leading to the derivation of various lead compounds for numerous disease targets. This reflects the potential for medicinal chemists to further exploit pyrazolo[3,4-d]pyrimidines in developing new pharmacological agents (Chauhan & Kumar, 2013).
Synthetic Strategies and Biological Properties
The synthetic strategies employed for pyrazolo[3,4-d]pyrimidine derivatives reveal significant biological properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and their use as CRF1 antagonists and radiodiagnostics. These findings highlight the compound's broad applicability in medicinal chemistry and its potential as a building block for drug development. The comprehensive synthesis methods outlined in literature reviews offer a valuable resource for chemists aiming to explore this scaffold further (Cherukupalli et al., 2017).
Green Synthesis and Multi-Component Reactions
Advancements in the green synthesis of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, emphasize an eco-friendly approach to producing complex molecules. Multi-component reactions (MCRs) have been highlighted as atom economical, beneficial, and straightforward methods for synthesizing fused heterocycles. This approach aligns with current trends toward more sustainable and efficient chemical synthesis processes, further underscoring the relevance of pyrazolo[3,4-d]pyrimidines in modern pharmaceutical research (Dhanalakshmi et al., 2021).
将来の方向性
Future research could focus on further exploring the potential biomedical applications of this compound and similar structures . For instance, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was found to be the most active compound with ATP IC50 values from 6 to 18 μM against all strains in the presence of Q203, making it a good chemical probe for interrogation the function of the mycobacterial Cyt-bd under various physiological conditions .
作用機序
Target of Action
Compounds with similar structures, such as the 1h-pyrazolo[3,4-b]pyridine derivatives, have been synthesized and studied for various applications
Mode of Action
It’s worth noting that compounds with similar structures, such as the 1h-pyrazolo[3,4-b]pyridine derivatives, have been synthesized and studied for their potential applications
Biochemical Pathways
Compounds with similar structures have been studied for their potential applications
Pharmacokinetics
It’s worth noting that compounds with similar structures have been studied for their potential applications
特性
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O6/c1-18(2,3)23-15-11(8-20-23)17(26)22(9-19-15)21-16(25)10-6-13(29-4)14(30-5)7-12(10)24(27)28/h6-9H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVPYQIMSUGNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)
![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)
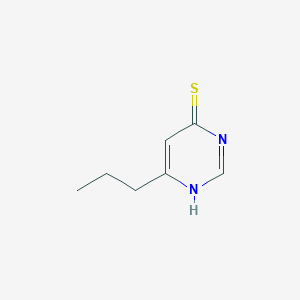

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)

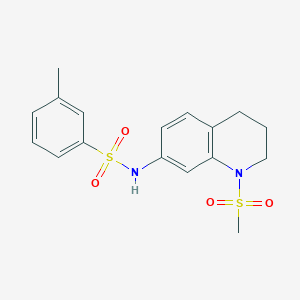

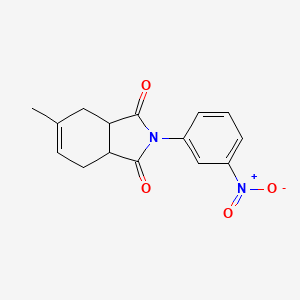
![5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2507312.png)
